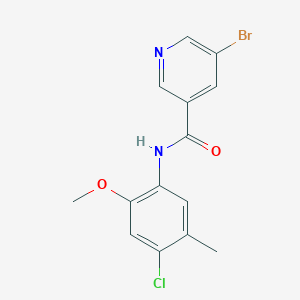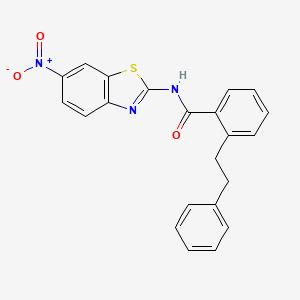
MFCD02730439
Vue d'ensemble
Description
MFCD02730439 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
The synthesis of MFCD02730439 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature and pressure conditions.
Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then further processed.
Final Product: The intermediates undergo additional reactions to yield the final product, this compound.
Industrial production methods for this compound often involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
MFCD02730439 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
MFCD02730439 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of MFCD02730439 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
MFCD02730439 can be compared with other similar compounds, such as cetylpyridinium chloride and domiphen bromide . These compounds share structural similarities but differ in their specific properties and applications. This compound is unique in its stability and reactivity, making it particularly valuable in certain chemical and industrial processes.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial applications. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential.
Propriétés
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-29-23(26)18-14-25-21-15(2)7-6-8-17(21)22(18)24-12-11-16-9-10-19(27-3)20(13-16)28-4/h6-10,13-14H,5,11-12H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDHKZANGFQEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B3586198.png)
![N,N-diethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3586203.png)


![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,3-diphenylacrylamide](/img/structure/B3586213.png)
![Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B3586215.png)



![2,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3586247.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B3586248.png)
![ethyl 7,8-dimethyl-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B3586258.png)
![cyclohexyl [4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenoxy]acetate](/img/structure/B3586260.png)
![N-(3-chloro-2-methylphenyl)-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B3586261.png)
